molecular formula C14H12N4O B2753114 (Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol CAS No. 60059-52-1

(Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol

Cat. No. B2753114
CAS RN: 60059-52-1
M. Wt: 252.277
InChI Key: TWQGQBOSKSVEIB-DHDCSXOGSA-N
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Description

“(Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol” is a benzimidazole derivative. Benzimidazole derivatives are a class of compounds that contain a benzimidazole moiety, which is a bicyclic heteroarene with a fused benzene and imidazole ring .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, benzimidazole derivatives are known to participate in a variety of chemical reactions due to the presence of the imidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzimidazole, hydrazone, and phenol functional groups. For example, the phenol group could contribute to the compound’s acidity, while the benzimidazole group could contribute to its stability and reactivity .

Scientific Research Applications

Corrosion Inhibition

  • Corrosion Inhibitors for Steel: A study by Yadav et al. (2016) discussed benzimidazole derivatives as effective corrosion inhibitors for N80 steel in hydrochloric acid. These inhibitors showed high efficiency, with one derivative exhibiting a corrosion inhibition efficiency of 94.4% at specific conditions.

Fluorescence Properties and Sensing Applications

  • Fluorescent Probe for Zinc Ions: Zheng Wen-yao (2012) synthesized a compound that exhibited strong fluorescence when coordinated with Zn²⁺ ions. This property makes it a potential candidate for fluorescent probes in sensing applications.
  • Selective Fluorescent Chemosensor: The research by Saha et al. (2011) developed a compound that serves as a highly selective and sensitive fluorescent probe for Zn²⁺, useful for intracellular zinc concentration monitoring.

Biological and Medical Applications

  • Biocompatible Chemosensor: A study by Dey et al. (2016) described the synthesis of a compound that acts as a selective fluorescence sensor for Zn²⁺ ions and can be used for imaging in human lung cancer cells without cytotoxicity.
  • Antifungal Activity: Research conducted by Kale et al. (2020) synthesized benzothiazolyl and benzimidazolyl derivatives, including compounds related to the requested chemical, showing potential antifungal activity against Candida albicans.

Catalysis and Material Science

  • Catalyst in Oxidation Reactions: The work of Ghorbanloo and Alamooti (2017) demonstrated the use of a related compound as a catalyst for the oxidation of alcohols and hydrocarbons, indicating its potential in material science and industrial applications.

Photoluminescent and Electrochemical Studies

  • Electrochemical and Photoluminescent Properties: Mahmood et al. (2019) studied the electrochemical and photoluminescent properties of benzimidazole derivative complexes, suggesting their potential in various scientific applications.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The future directions for research on this compound could include exploring its potential biological activities and developing methods for its synthesis and characterization. Given the wide range of activities exhibited by benzimidazole derivatives, this compound could have potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

2-[(Z)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c19-13-8-4-1-5-10(13)9-15-18-14-16-11-6-2-3-7-12(11)17-14/h1-9,19H,(H2,16,17,18)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQGQBOSKSVEIB-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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